An In-depth Technical Guide to 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole: Synthesis, Applications, and Medicinal Chemistry Insights
An In-depth Technical Guide to 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole: Synthesis, Applications, and Medicinal Chemistry Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS Number for this exact regioisomer is not readily found in public databases, we have identified the CAS Number 1239511-06-8 for the related isomer, 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole[1][2][3]. This document elucidates the strategic importance of the constituent functional groups: the versatile pyrazole core, the metabolically robust 3,5-bis(trifluoromethyl)phenyl moiety, and the synthetically crucial iodo-substituent. We present a logical framework for its synthesis, detailing robust protocols for pyrazole formation and subsequent iodination. Furthermore, this guide delves into the compound's potential applications, drawing from the established biological activities of structurally similar molecules, and outlines its utility as a versatile intermediate for the synthesis of complex drug candidates via cross-coupling reactions. Safety protocols and physicochemical properties are also detailed to provide a complete operational overview for laboratory professionals.
Introduction: The Strategic Value of a Privileged Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle that constitutes the core of numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant[4][5]. Its prevalence in drug discovery is due to its favorable metabolic profile and its ability to act as a versatile scaffold for building complex molecular architectures[6][7].
The strategic functionalization of the pyrazole core dictates its biological activity and therapeutic potential. This guide focuses on a specific derivative featuring two key substituents that confer significant advantages in drug design:
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The 3,5-Bis(trifluoromethyl)phenyl Group: The inclusion of trifluoromethyl (CF₃) groups is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic properties. These groups can increase metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and enhance binding affinity by participating in favorable interactions with protein targets[4][8]. The 3,5-disubstitution pattern provides steric bulk and specific electronic properties that can be exploited for targeted drug design. Derivatives featuring this moiety have shown potent activity as growth inhibitors of drug-resistant bacteria[4][6][9].
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The 4-Iodo Substituent: The iodine atom at the C4 position of the pyrazole ring is not merely a placeholder. It serves as an exceptionally versatile synthetic "handle." Its presence allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the straightforward introduction of additional molecular complexity[10][11]. This is a critical feature in the lead optimization phase of drug discovery, where structure-activity relationships (SAR) are explored by synthesizing a library of analogues.
This guide provides the necessary technical foundation for synthesizing and utilizing 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole as a high-value building block in research and development.
Nomenclature, Structure, and Physicochemical Properties
A clear understanding of the molecule's structure is paramount. The user-specified name, 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole, defines a specific regioisomer. It is crucial to distinguish this from other potential isomers, such as the commercially available 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole (CAS: 1239511-06-8), where the trifluoromethyl groups are directly attached to the pyrazole ring[1][2].
Target Molecule: 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole
| Property | Data | Source |
| Molecular Formula | C₁₁H₅F₆IN₂ | Calculated |
| Molecular Weight | 422.07 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., white to off-white) | [12][13] |
| Solubility | Expected to be soluble in organic solvents (DCM, THF, DMSO) | General Chemical Knowledge |
| CAS Number | Not explicitly assigned in major databases | Internal Search |
Related Isomer: 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole
| Property | Data | Source |
| Molecular Formula | C₅HF₆IN₂ | [1] |
| Molecular Weight | 329.97 g/mol | [1] |
| CAS Number | 1239511-06-8 | [1][2][3] |
Synthetic Strategies and Protocols
The synthesis of the target molecule can be logically approached in a two-stage process: first, the construction of the substituted pyrazole core, and second, the regioselective iodination of the C4 position.
Stage 1: Synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole
The most common and efficient method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives[7].
Experimental Protocol:
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Reaction Setup: To a solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
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Condensation: Heat the mixture to reflux for 2-4 hours to form the intermediate enaminone. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Cyclization: After cooling the reaction mixture, add hydrazine hydrate (1.2 eq) dropwise.
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Reaction Completion: Heat the resulting mixture to reflux for an additional 4-8 hours until the starting material is consumed (as monitored by TLC).
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Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole.
Stage 2: Regioselective Iodination at the C4 Position
The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution[7]. Several methods exist for the iodination of pyrazoles, with the choice of reagent often depending on substrate tolerance and desired reaction conditions[10].
Comparison of Common Iodination Methods
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp | 1 - 24 h | Up to 95% | C4 | The base is crucial to neutralize HCl formed during the reaction.[10] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp | < 1 - 72 h | 63 - 100% | C4 | A green and practical method using water as the solvent.[10] |
| N-Iodosuccinimide (NIS) | NIS | Acetonitrile | Room Temp | 2 - 6 h | High | C4 | A mild and effective reagent for electron-rich heterocycles. |
Experimental Protocol (Using NIS):
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Reaction Setup: In a round-bottom flask protected from light, dissolve 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole.
Overall Synthetic Workflow Diagram
Caption: Proposed two-stage synthetic workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not merely a synthetic target but a strategic platform for developing novel therapeutics. Its value lies in its potential both as a biologically active agent itself and as a key intermediate for more complex molecules.
Direct Biological Potential
Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[5][11]. Specifically, compounds bearing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated potent antibacterial activity, particularly against drug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA)[4][9][14]. Mechanistic studies suggest that some of these compounds may act by disrupting the bacterial cell membrane[6]. Therefore, 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole is a promising candidate for screening in antimicrobial assays.
A Versatile Intermediate for Lead Optimization
The true power of this molecule in a drug discovery program lies in the synthetic versatility of the C-I bond. This allows for rapid diversification of the pyrazole scaffold to build libraries of compounds for SAR studies.
Caption: Utility as an intermediate in cross-coupling reactions.
Proposed Biological Signaling Pathway Inhibition
Structurally related pyrazole compounds have been investigated as inhibitors of key signaling enzymes in disease pathways[8]. For instance, the bis(trifluoromethyl)pyrazole motif is found in inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis that is often upregulated in cancer cells[8]. By using the 4-iodo position to append pharmacophores that target the ATP-binding site of a kinase, for example, one could rationally design potent enzyme inhibitors.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves[12][15][16].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[15][16]. Avoid contact with skin and eyes[13][17].
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents[17].
Conclusion
3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole represents a molecule of high strategic value for researchers in drug discovery and medicinal chemistry. It combines the privileged pyrazole scaffold with two critical functional groups: the 3,5-bis(trifluoromethyl)phenyl moiety for enhancing drug-like properties and the 4-iodo substituent as a versatile handle for synthetic elaboration. This guide has provided a robust framework for its synthesis, outlined its potential as a bioactive agent, and demonstrated its utility as a key building block for creating diverse libraries of complex molecules. The principles and protocols described herein should empower researchers to effectively synthesize and leverage this compound in their pursuit of novel therapeutic agents.
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ResearchGate. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]
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Sakr, H., et al. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Future Medicinal Chemistry, 14(23). Available from: [Link]
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